2-Azaspiro[4.5]decane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-6-10(7-11-8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATSWWZBTBBYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280547 | |
| Record name | 2-Azaspiro[4.5]decane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94061-90-2 | |
| Record name | 2-Azaspiro[4.5]decane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94061-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[4.5]decane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Perspectives on Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, characterized by two rings sharing a single common atom, have intrigued organic chemists for over a century. nih.gov The German chemist and Nobel laureate Adolf von Baeyer was a pioneer in this area, coining the term "spirane" in 1900. nih.gov The unique three-dimensional and rigid nature of spiro compounds sets them apart from their bicyclic counterparts. nih.gov This distinct architecture has made them attractive targets in organic synthesis and medicinal chemistry.
Historically, the synthesis of spirocycles presented significant challenges due to the steric strain associated with the spiro center. nih.gov However, advancements in synthetic methodologies, including catalytic stereoselective multicomponent reactions, have made these complex structures more accessible. nih.gov The inherent chirality that can arise from the spiroatom, even without the traditional four different substituents, adds another layer of complexity and potential for stereospecific interactions with biological targets. researchgate.net The development of these synthetic routes has paved the way for the exploration of a wide array of spirocyclic compounds, including the aza-spiro systems to which 2-Azaspiro[4.5]decane-3-carboxylic acid belongs.
Fundamental Structural Features and Nomenclature Conventions of 2 Azaspiro 4.5 Decane 3 Carboxylic Acid
The systematic nomenclature for spiro compounds was first proposed by Adolf von Baeyer in 1900 and has since been refined by the International Union of Pure and Applied Chemistry (IUPAC). researchgate.net The name "2-Azaspiro[4.5]decane-3-carboxylic acid" precisely describes its structure. The prefix "spiro" indicates the presence of a spiro junction. The numbers within the brackets, [4.5], denote the number of atoms in each ring connected to the spiro carbon, starting with the smaller ring. In this case, the pyrrolidine (B122466) ring has four atoms (excluding the spiro carbon), and the cyclohexane (B81311) ring has five. "Decane" signifies a total of ten carbon atoms in the core bicyclic system. The "2-Aza" prefix indicates that a nitrogen atom replaces a carbon at the second position of the spiro system, and "-3-carboxylic acid" specifies the presence of a carboxylic acid group at the third position.
The structure of this compound features a cyclohexane ring fused to a pyrrolidine ring through a common spiro carbon atom. The pyrrolidine ring also contains a carboxylic acid functional group, classifying the molecule as a non-proteinogenic, cyclic amino acid analog. A practical, multigram-scale synthesis of its hydrochloride salt has been reported, providing key characterization data. chemrxiv.org
Below is a table summarizing some of the fundamental properties of this compound and its derivatives based on available data.
| Property | Value | Source |
| Molecular Formula | C10H17NO2 | researchgate.net |
| Molecular Weight | 183.25 g/mol | researchgate.net |
| IUPAC Name | This compound | researchgate.net |
| CAS Number (HCl salt) | 88578-97-6 | glpbio.com |
| Melting Point (HCl salt) | 172-175 °C | chemrxiv.orgthieme-connect.com |
| ¹H NMR (HCl salt, DMSO-d6) | δ = 10.34 (s, 1H), 8.90 (s, 1H), 4.37 (s, 1H), 3.01 (q, J = 11.7 Hz, 2H), 1.95-1.25 (m, 10H) | chemrxiv.org |
| ¹³C NMR (HCl salt, DMSO-d6) | δ = 170.62, 60.11, 58.23, 42.15, 35.89, 34.12, 24.87, 22.55 | chemrxiv.org |
Significance of Constrained Amino Acid Analogs in Medicinal Chemistry and Chemical Biology Research
Constrained amino acid analogs are invaluable tools in medicinal chemistry and chemical biology. By restricting the conformational flexibility of a peptide backbone or side chains, these analogs can lock a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target. researchgate.net Proline, with its cyclic side chain, is a naturally occurring constrained amino acid that often induces turns in peptide structures. sigmaaldrich.com
Spirocyclic amino acids like 2-Azaspiro[4.5]decane-3-carboxylic acid can be considered as "super-constrained" proline analogs. The introduction of the spirocyclic system further rigidifies the structure, offering a unique three-dimensional scaffold for drug design. nih.gov This conformational restriction can lead to several advantageous properties, including:
Improved Target Affinity and Selectivity: By pre-organizing the pharmacophoric groups in a conformation that is optimal for binding, the entropic penalty upon binding to a receptor is reduced.
Enhanced Metabolic Stability: The rigid spirocyclic core can be less susceptible to enzymatic degradation compared to more flexible linear or monocyclic structures. nih.gov
Increased Cell Permeability: The three-dimensional nature of spirocycles can facilitate passive diffusion across cell membranes, a concept often referred to as "escaping flatland" in medicinal chemistry. nih.gov
The incorporation of such constrained analogs into peptides or small molecules allows for a systematic exploration of the conformational requirements for biological activity, aiding in the development of more potent and specific therapeutic agents. researchgate.net
Overview of Key Research Avenues for 2 Azaspiro 4.5 Decane 3 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections
The design of a successful synthesis for a complex molecule like this compound begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
A primary disconnection strategy for the this compound (I) would involve breaking the C-N and C-C bonds of the pyrrolidine (B122466) ring. A logical disconnection is across the N2-C3 and C4-C5 bonds, which simplifies the spirocyclic system into a cyclohexanone (B45756) derivative and a suitable C3N synthon. This leads to key precursors such as 1-(aminomethyl)cyclohexanecarbonitrile or a related amino ester derivative.
Another key retrosynthetic disconnection targets the spirocyclic junction itself. By disconnecting the C4-C5 bond of the pyrrolidine ring and the C5-C6 bond of the cyclohexane (B81311) ring, the molecule can be simplified to a substituted pyrrolidine precursor. This approach highlights the importance of constructing the quaternary spiro-carbon center as a crucial step in the synthetic sequence.
A further strategic disconnection can be envisioned at the C3-C4 bond and the N2-C10a bond, which would unravel the pyrrolidine ring to an acyclic amino acid precursor attached to a cyclohexyl moiety. The subsequent cyclization would then form the desired spirocyclic system. Each of these retrosynthetic pathways presents its own set of challenges and requires careful consideration of stereocontrol and functional group compatibility.
Classical and Convergent Synthetic Routes
Building upon the insights from retrosynthetic analysis, various synthetic routes have been developed to access the 2-azaspiro[4.5]decane core. These can be broadly categorized into multi-step linear syntheses and more elegant cascade or tandem reaction sequences.
Multi-Step Linear Syntheses from Readily Available Precursors
Linear synthetic sequences, while often longer, provide a robust and scalable approach to complex molecules. A notable example is the synthesis of functionalized 2-azaspiro[4.5]decane derivatives, such as tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate. A reported four-step synthesis commences from the readily available 1,4-dioxaspiro[4.5]decan-8-one. nih.gov
The key steps in this synthesis are outlined below:
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 1,4-Dioxaspiro[4.5]decan-8-one | p-Methylsulfonylmethylisocyanitrile, Potassium tert-butoxide | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile |
| 2 | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile | 1-Bromo-2-chloroethane, Lithium diisopropylamide (LDA) | 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 3 | 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Raney Nickel, H₂, then Di-tert-butyl dicarbonate (B1257347) | tert-Butyl 1,4-dioxa-10-azadispiro[4.2.4.2]decane-10-carboxylate |
| 4 | tert-Butyl 1,4-dioxa-10-azadispiro[4.2.4.2]decane-10-carboxylate | Acetone, Water | tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate |
This linear approach allows for the controlled construction of the spirocyclic framework and the introduction of functional groups at specific positions, which can be further elaborated to yield the target carboxylic acid.
Cascade and Tandem Reaction Sequences for Spirocyclic Construction
More convergent and atom-economical approaches involve the use of cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. While specific examples for the direct synthesis of this compound via cascade reactions are not extensively reported, related methodologies for the construction of similar azaspirocyclic systems provide valuable insights.
For instance, tandem reactions involving a Tf₂O-promoted amide activation followed by a TfOH-promoted Friedel-Crafts ipso-cyclization have been utilized to synthesize 2-azaspiro[4.5]deca-1,6,9-trien-8-ones from N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes. researchgate.net Another powerful strategy is the use of dearomative cycloadditions. For example, a palladium-catalyzed aza-[3+2] cycloaddition of vinylcyclopropanes with anilines has been shown to produce 1-azaspiro[4.5]decane scaffolds. researchgate.net
Furthermore, tandem Prins/pinacol rearrangements have been developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds, which could potentially be adapted for the synthesis of the corresponding azaspirocycles. univ.kiev.ua These convergent strategies offer the potential for rapid and efficient access to the complex spirocyclic core of the target molecule.
Asymmetric and Stereoselective Synthesis Approaches
The biological activity of this compound is expected to be highly dependent on its stereochemistry. Therefore, the development of asymmetric and stereoselective synthetic methods is of paramount importance.
Chiral Auxiliary-Mediated Inductions for Enantiocontrol
A classical and reliable method for introducing chirality is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, after which they are removed. In the context of amino acid synthesis, chiral auxiliaries derived from readily available chiral pool materials are often employed.
For the synthesis of spirocyclic proline analogs, chiral auxiliaries can be used to control the stereochemistry of key bond-forming reactions. For instance, a chiral auxiliary attached to the nitrogen atom could direct the stereoselective alkylation of an enolate precursor to establish the desired stereocenter at C3. While specific examples for the target molecule are scarce, the general principle has been successfully applied to the synthesis of other complex amino acids.
Asymmetric Catalysis in Spirocyclization Reactions
Asymmetric catalysis offers a more elegant and atom-economical approach to enantiomerically enriched products. This involves the use of a small amount of a chiral catalyst to generate a large amount of a chiral product.
For the synthesis of azaspirocyclic compounds, several asymmetric catalytic methods have been explored for related systems. For example, an asymmetric version of the palladium-catalyzed aza-[3+2] cycloaddition for the synthesis of 1-azaspiro[4.5]decane scaffolds has been preliminarily investigated, suggesting the feasibility of this approach for generating enantiomerically enriched products. researchgate.net
Furthermore, enzymatic approaches are emerging as powerful tools for asymmetric synthesis. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, leading to the formation of azaspiro[2.y]alkanes with high enantioselectivity. chemrxiv.org The adaptation of such biocatalytic methods to the synthesis of this compound could provide a highly efficient and environmentally friendly route to the enantiopure compound.
Chemoenzymatic Synthesis Strategies for Chiral Resolution
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful approach for the chiral resolution of racemic mixtures. In the context of this compound, enzymatic kinetic resolution represents a key strategy for obtaining the desired stereoisomer.
Dynamic kinetic resolution (DKR) is a particularly efficient method for producing a single enantiomer from a racemic mixture with a theoretical yield of 100%. This process involves the stereoselective transformation of one enantiomer into a product, coupled with the continuous in-situ racemization of the remaining substrate. For the synthesis of chiral amino acids, this often involves the use of stereoselective amino acid amidases in the presence of a racemase. nih.govresearchgate.netdntb.gov.ua For instance, D- and L-amino acids can be produced from their corresponding racemic amides using D-aminopeptidase and L-amino acid amidase, respectively, in conjunction with an enzyme like α-amino-ε-caprolactam racemase to racemize the unreacted amide. nih.govresearchgate.netdntb.gov.ua This approach has been successfully applied to the industrial production of chiral amino acids like L-lysine and D-amino acids. nih.gov
Lipases are another class of enzymes frequently employed for the kinetic resolution of various compounds, including esters, lactones, and alcohols, through enantioselective hydrolysis or acylation. rsc.org While the kinetic resolution of secondary alcohols by enzymatic O-acylation is a common and reliable method, the resolution of chiral carboxylic acid esters is less frequent but has been effectively used in total synthesis. rsc.org
The following table summarizes enzymatic methods applicable to the chiral resolution of amino acid derivatives, which could be adapted for this compound.
| Enzyme System | Substrate Type | Transformation | Key Advantage |
| D-Aminopeptidase & Racemase | Racemic amino acid amides | Dynamic kinetic resolution | High theoretical yield (100%) |
| L-Amino acid amidase & Racemase | Racemic amino acid amides | Dynamic kinetic resolution | Access to the L-enantiomer |
| Lipase | Racemic esters/alcohols | Kinetic resolution | Broad substrate scope |
Novel Reaction Development for Spirocyclic Azadecane Scaffolds
The construction of the spirocyclic core of 2-azaspiro[4.5]decane presents a significant synthetic challenge. In response, a variety of novel reaction methodologies have been developed, focusing on efficient cyclization and dearomatization strategies.
The formation of the pyrrolidine or piperidine (B6355638) ring is a critical step in the synthesis of azaspirocyclic compounds. Intramolecular cyclization is a common strategy, where a precursor containing both a nitrogen nucleophile and an electrophilic center undergoes ring closure. mdpi.com The regioselectivity of these cyclizations is often governed by Baldwin's rules. mdpi.com
Several methods have been developed for the synthesis of spirocyclic pyrrolidines. rsc.orgresearchgate.netcore.ac.ukresearchgate.netwhiterose.ac.ukpharmablock.comresearchgate.net One approach involves a [3+2] cycloaddition reaction between an azomethine ylide and an alkene. researchgate.netresearchgate.net For instance, novel spirocyclic pyrrolidines can be synthesized in two steps from common cyclic ketones, with the key step being the reaction of electron-deficient exocyclic alkenes with an in-situ generated N-benzyl azomethine ylide. researchgate.net Another strategy utilizes a Dieckmann condensation of cyclic α-amino acids to form spirocyclic pyrrolidines. researchgate.net
The synthesis of spirocyclic piperidines has also been extensively studied. mdpi.comnih.govresearchgate.netnih.gov One method involves the 1,4-addition of nitroalkanes to an appropriate precursor, followed by reduction and cyclization to form the spiropyrrolidine ring fused to a piperidine. nih.govresearchgate.net Radical hydroarylation using photoredox catalysis provides a mild and efficient route to spirocyclic piperidines from linear aryl halide precursors. nih.gov
Dearomatization reactions offer a powerful tool for converting readily available flat, aromatic compounds into three-dimensional spirocyclic structures. nih.govmdpi.com These strategies are particularly valuable for the synthesis of spiro[4.5]decane systems.
One notable method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, which proceeds through a tandem radical addition and dearomatizing cyclization to afford difluoroalkylated 2-azaspiro[4.5]decanes. rsc.orgresearchgate.net Another approach is the intramolecular catalytic dearomatization of phenols using gold carbene species generated from ynamides, which efficiently produces 2-azaspiro[4.5]decan-3-ones. nih.gov This reaction is advantageous as it avoids the use of hazardous diazo compounds. nih.gov
Hypervalent iodine reagents have also been utilized in dearomatizing spirocyclization reactions of aromatic precursors to construct spirocyclic compounds. mdpi.com Furthermore, electrochemical methods have been developed for the dearomative spirocyclization of N-aryl-P(O)-phosphonamides to synthesize phosphorylated azaspiro[4.5]di/trienones, avoiding the need for external oxidants. rsc.org
Spirocyclization can be achieved through either electrophilic or nucleophilic pathways. In electrophilic cyclization, an electron-rich aromatic ring attacks an internal electrophile to form the spirocyclic system. Conversely, nucleophilic spirocyclization involves the attack of an internal nucleophile onto an activated aromatic or heteroaromatic ring.
A one-pot dearomative spirocyclization of ynamides illustrates a nucleophilic dearomatization process. nih.govresearchgate.net This method involves a copper-catalyzed carbomagnesiation to form a vinyl metal intermediate, which then undergoes a regioselective nucleophilic attack on an aromatic ring upon addition of a Lewis acid to furnish aza-spiro dihydropyridine (B1217469) scaffolds. nih.govresearchgate.net
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and spirocyclic systems are no exception. Various transition metals, including palladium, rhodium, and copper, have been employed to facilitate the construction of the 2-azaspiro[4.5]decane scaffold.
Palladium-catalyzed reactions have been used in the synthesis of spirocyclic pyrrolidines and other related structures. researchgate.net For example, anilines can be transformed into 1-azaspiro[4.5]decanes via oxidative dearomatization and a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. researchgate.net
Rhodium catalysis has also proven to be a versatile tool. Rhodium(III)-catalyzed [4+1] annulation of N-aryl pyrazolones with maleimides can lead to spiro-pyrazolo[1,2-a]indazole-pyrrolidines. thieme-connect.com Additionally, rhodium(III)-catalyzed C–H activation and spiroannulation of oximes and benzoic acids with 1-diazonaphthelen-2(1H)-ones provides a direct route to spirocyclic isoindole N-oxides and isobenzofuranones. rsc.org
Copper-catalyzed reactions are also prevalent, as seen in the previously mentioned difluoroalkylation/dearomatization of N-benzylacrylamides. rsc.orgresearchgate.net
The following table provides a summary of representative transition metal-catalyzed methods for spirocyclic construction.
| Metal Catalyst | Reaction Type | Substrates | Product |
| Palladium | Aza-[3+2] cycloaddition | Anilines, Vinylcyclopropanes | 1-Azaspiro[4.5]decanes researchgate.net |
| Rhodium(III) | [4+1] Annulation | N-Aryl pyrazolones, Maleimides | Spiro-pyrazolo[1,2-a]indazole-pyrrolidines thieme-connect.com |
| Rhodium(III) | C-H Activation/Spiroannulation | Oximes, Benzoic acids | Spirocyclic isoindole N-oxides rsc.org |
| Copper | Difluoroalkylation/Dearomatization | N-Benzylacrylamides | Difluoroalkylated 2-azaspiro[4.5]decanes rsc.orgresearchgate.net |
| Gold | Intramolecular Dearomatization | Ynamides | 2-Azaspiro[4.5]decan-3-ones nih.gov |
Functional Group Interconversions and Derivatization
Once the this compound scaffold is synthesized, further functionalization is often necessary to explore its structure-activity relationships. The carboxylic acid and the secondary amine moieties serve as versatile handles for a wide range of chemical modifications.
The carboxylic acid can be converted into esters, amides, and other derivatives using standard synthetic protocols. For example, esterification can be carried out to produce various alkyl or aryl esters. nih.gov The secondary amine can undergo N-alkylation, acylation, or reductive amination to introduce diverse substituents. These derivatizations allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and basicity, which are crucial for its biological activity. pharmablock.com
Carboxylic Acid Functionalization (e.g., Esterification, Amidation)
The carboxylic acid moiety is a primary site for chemical modification, allowing for the synthesis of esters and amides, which can significantly alter the compound's physicochemical properties.
Esterification:
The conversion of the carboxylic acid to an ester is a fundamental transformation. Fischer-Speier esterification is a classic and effective method, typically involving the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, water is usually removed, often by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com
Another approach involves reacting the carboxylic acid with an alcohol in a carbon dioxide-rich atmosphere, which can proceed without other acid catalysts, particularly under supercritical or near-critical conditions for the alcohol or CO₂. google.com
Table 1: Selected Esterification Methods for Carboxylic Acids
| Method | Reagents & Conditions | Product Type |
|---|---|---|
| Fischer-Speier Esterification | R'-OH (Alcohol), H₂SO₄ or TsOH (catalyst), Heat, Water removal (e.g., Dean-Stark) | Alkyl/Aryl Ester |
Amidation:
The formation of amides from this compound introduces a key functional group for building larger molecules and modulating biological activity. Direct amidation, which involves the condensation of a carboxylic acid and an amine with the removal of water, is a green and efficient approach. mdpi.com This transformation can be promoted thermally or through the use of catalysts. mdpi.com
Boron-based catalysts have emerged as highly effective for direct amidation reactions. For instance, diboron (B99234) compounds can activate the carboxylic acid, facilitating its reaction with a wide range of amines under relatively mild conditions. mdpi.com Research on the synthesis of related 1-azaspiro[4.5]decan-10-yl amides has shown that such derivatives can be prepared through novel cyclization routes followed by coupling with amines, yielding compounds with specific receptor binding profiles. nih.gov
Table 2: Examples of Amidation Strategies for Carboxylic Acids
| Method | Reagents & Conditions | Key Features |
|---|---|---|
| Direct Thermal Amidation | R'R''NH (Amine), Heat, Water removal | Atom economical, but may require high temperatures. mdpi.com |
Nitrogen Atom Derivatization and Protection Strategies
The secondary amine in the azaspirocycle is another critical handle for modification. Its derivatization can influence solubility, lipophilicity, and target engagement. Equally important are protection strategies that allow for selective reactions at other positions of the molecule.
Commonly used protecting groups for the nitrogen atom include the tert-butoxycarbonyl (Boc) group and the benzyl (B1604629) (Bn) group.
Boc Protection: The Boc group is widely employed due to its stability under many reaction conditions and its straightforward removal under acidic conditions. The synthesis of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate demonstrates the use of di-tert-butyl dicarbonate (Boc₂O) to protect the nitrogen atom of the spirocyclic amine. google.com Similar strategies are reported for related azaspirocycles, where Boc protection is a key step in multi-step synthetic sequences. univ.kiev.uaresearchgate.net
N-Benzylation: The benzyl group serves as another robust protecting group and can be introduced via reaction with benzyl bromide or a similar reagent. The compound 2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid is an example of such a derivative, where the nitrogen is functionalized with a benzyl group. biosynth.comamericanelements.com
Selective deprotection is also a crucial strategy. In systems with multiple amines, such as 2,7-diazaspiro[4.5]decane, selective deprotection of a doubly Boc-protected derivative can provide access to mono-protected intermediates, enabling further specific functionalization. researchgate.net
Table 3: Common Nitrogen Protection and Derivatization Strategies
| Strategy | Reagent(s) | Resulting Group | Typical Cleavage Condition |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | tert-butoxycarbonyl (Boc) | Acidic (e.g., TFA, HCl) |
| Benzylation | Benzyl bromide (BnBr), Base | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |
Modifications of the Decane (B31447) Ring System
Altering the carbocyclic decane ring introduces significant structural diversity, leading to novel scaffolds. Synthetic strategies have been developed to incorporate different functional groups or heteroatoms into the ring system.
Introduction of Functional Groups: A patent describes a multi-step synthesis starting from 1,4-dioxaspiro[4.5]decan-8-one to produce tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. google.com This introduces a ketone functionality at the C8 position of the cyclohexane ring, which can serve as a handle for further chemical transformations like reduction or reductive amination. The synthesis of 8-ethyl-2-azaspiro[4.5]decane-4-carboxylic acid shows that alkyl groups can also be installed on the ring. bldpharm.com
Heteroatom Incorporation: The replacement of a methylene (B1212753) (-CH₂-) unit in the decane ring with a heteroatom, such as oxygen, creates new classes of spirocyclic compounds. A convenient synthesis for 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents. researchgate.netdntb.gov.ua This modification to an oxa-azaspiro[4.5]decane structure can significantly impact the compound's polarity and hydrogen bonding capacity.
Table 4: Examples of Decane Ring Modifications
| Modification Type | Starting Material Example | Key Transformation | Resulting Structure |
|---|---|---|---|
| Ketone Introduction | 1,4-Dioxaspiro[4.5]decan-8-one | Multi-step synthesis including cyclization and deprotection | 8-Oxo-2-azaspiro[4.5]decane derivative google.com |
| Alkylation | (Specific precursor) | (Specific alkylation reaction) | 8-Ethyl-2-azaspiro[4.5]decane derivative bldpharm.com |
Theoretical and Computational Approaches to Conformational Space Exploration
Theoretical and computational methods are essential for exploring the conformational landscape of spirocyclic molecules like this compound. While specific computational studies on this exact molecule are not extensively published, analysis can be based on general principles and studies of similar spiro[4.5]decane systems.
Computational models, such as those using semi-empirical methods (like PM3) and Density Functional Theory (DFT), are employed to predict the relative stabilities of different conformers. For the spiro[4.5]decane system, a key conformational feature is the puckering of the cyclohexane ring. This ring predominantly adopts a chair conformation to minimize angle and torsional strain. wikipedia.orglibretexts.org The five-membered pyrrolidine ring is more flexible and typically assumes an envelope or twist conformation.
Studies on substituted 1,4-dioxospiro[4.5]decanes have shown that the relative stability of axial versus equatorial substituents on the cyclohexane ring is influenced by steric and electrostatic interactions, as well as solvent effects. cdnsciencepub.com These computational approaches allow for the calculation of properties such as dipole moments and rotational barriers, providing insight into the dynamic behavior of the molecule in different environments. nih.gov
Table 1: Predicted Conformational Properties of Spiro[4.5]decane Systems
| Feature | Description | Reference |
|---|---|---|
| Cyclohexane Ring | Predominantly adopts a low-energy chair conformation. | wikipedia.orglibretexts.org |
| Pyrrolidine/Lactam Ring | Adopts a flexible envelope or twist conformation. | researchgate.netnih.gov |
| Substituent Orientation | The energetic preference for equatorial vs. axial positions is governed by steric and electronic effects. | wikipedia.orgcdnsciencepub.com |
| Computational Methods | PM3, DFT (e.g., B3LYP), and ab initio methods are used to model conformations. | cdnsciencepub.comnih.gov |
This table is based on general findings for spiro[4.5]decane systems and related derivatives.
Spectroscopic Techniques for Structural and Conformational Assignment
Spectroscopic methods provide crucial experimental data for elucidating the three-dimensional structure and confirming the identity of this compound.
In a hypothetical ¹H NMR spectrum, the protons on the cyclohexane ring would exhibit complex splitting patterns due to their fixed chair conformation, with distinct chemical shifts for axial and equatorial protons. The protons of the pyrrolidine ring would also show characteristic signals. The chemical shift of the proton at the C3 position, adjacent to the carboxylic acid, would be of particular interest for stereochemical assignment. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in assigning all proton and carbon signals and establishing through-bond connectivities. NOESY experiments could reveal through-space interactions, providing definitive evidence for the relative stereochemistry and preferred conformation in solution. mdpi.com
IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key functional groups are the secondary amine (N-H), the carboxylic acid (O-H and C=O), and the alkane C-H bonds.
The IR spectrum would be expected to show:
A broad O-H stretching band for the carboxylic acid, typically in the 3300–2500 cm⁻¹ region.
An N-H stretching vibration for the secondary amine, usually around 3400-3300 cm⁻¹.
A strong C=O (carbonyl) stretching absorption for the carboxylic acid, typically near 1710 cm⁻¹.
C-H stretching vibrations for the sp³ hybridized carbons of the rings, just below 3000 cm⁻¹.
Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and would provide further information on the carbon backbone of the spirocyclic structure. mdpi.com
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (molar mass: 183.24 g/mol ), electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺ at m/z 184.
The fragmentation of cyclic amino acids is complex because the initial ring opening can occur at various bonds. rsc.orgnih.gov Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). researchgate.netchemicalbook.com For this spiro-amino acid, characteristic fragmentation would likely involve:
Initial loss of H₂O to form an acylium ion.
Decarboxylation (loss of CO₂) from the [M-H]⁻ ion in negative mode.
Cleavage of the pyrrolidine ring, potentially leading to the loss of the COOH-containing fragment.
Fragmentation of the cyclohexane ring, which is generally more stable and may produce a series of peaks separated by 14 Da (CH₂ units). chemicalbook.comyoutube.com
Predicted collision cross-section (CCS) values for various adducts of the hydrochloride salt have been calculated, which can aid in its identification in complex mixtures. researchgate.net
Table 2: Predicted Mass Spectrometry Adducts and Fragments
| Ion/Fragment | Description | Predicted m/z | Reference |
|---|---|---|---|
| [M+H]⁺ | Protonated Molecule | 184.13321 | researchgate.net |
| [M+Na]⁺ | Sodium Adduct | 206.11515 | researchgate.net |
| [M-H]⁻ | Deprotonated Molecule | 182.11865 | researchgate.net |
| [M+H-H₂O]⁺ | Loss of Water | 166.12319 | researchgate.net |
Data is for the hydrochloride form and values are predicted.
X-ray Crystallography for Solid-State Conformational Data
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the precise conformation of its rings. While no crystal structure has been published for this compound itself, the structure of its corresponding lactam, 2-azaspiro[4.5]decan-1-one, has been determined. researchgate.netnih.gov
This structural data provides a valuable model for the conformation of the spiro[4.5]decane skeleton. The analysis revealed that:
The cyclohexane ring adopts a stable chair conformation .
The five-membered lactam ring is in an envelope conformation , with the spiro carbon atom out of the plane of the other four atoms.
Impact of Spirocyclic Rigidity on Molecular Conformation and Dynamics
The spiro-fusion of the cyclopentane (B165970) (pyrrolidine) and cyclohexane rings has a profound impact on the molecule's conformational properties. The spiro atom acts as a rigid pivot point, severely restricting the conformational freedom of both rings compared to their monocyclic counterparts.
This conformational restriction is a key feature of spirocyclic compounds and is exploited in medicinal chemistry to design molecules with well-defined three-dimensional shapes for interacting with biological targets. taylorandfrancis.com The rigidity of the 2-azaspiro[4.5]decane framework locks the relative orientation of substituents on the two rings.
Applications in Chemical Biology and Early Stage Drug Discovery Research
Utilization as Privileged Scaffolds and Building Blocks in Complex Molecule Synthesis
The 2-azaspiro[4.5]decane core is a key example of a privileged scaffold, a molecular framework that is able to bind to multiple biological targets. This versatility makes it an attractive starting point for the synthesis of diverse compound libraries aimed at drug discovery. Researchers utilize the spirocyclic system, where two rings share a single carbon atom, to introduce structural complexity and novelty into new chemical entities.
The synthesis of derivatives often begins with the modification of the core structure. For instance, new 1-thia-4-azaspiro[4.5]decane compounds have been prepared through a one-pot, three-component reaction involving ketones like cyclohexanone (B45756), aromatic amines, and mercaptoacetic acid. researchgate.net This straightforward approach allows for the generation of a variety of substituted spiro-thiazolidine derivatives. researchgate.net Furthermore, functionalized derivatives of related azaspiro compounds, such as 2-azaspiro[3.3]heptane-1-carboxylic acid, have been synthesized on a multigram scale, demonstrating the scalability of these methods for producing building blocks for drug design. univ.kiev.uaresearchgate.netuniv.kiev.ua These synthetic approaches provide access to molecules with diverse functional groups, enabling their versatile incorporation into more complex bioactive compounds. univ.kiev.uauniv.kiev.ua The development of enantioselective methods to prepare substituted proline analogues, such as those leading to 5-azaspiro[2.4]heptane-6-carboxylic acid, highlights the advanced strategies employed to create stereochemically pure building blocks for pharmaceuticals. mdpi.com
Development of Peptidomimetics and Conformationally Constrained Amino Acid Analogs
In the field of peptide science, constraining the conformation of a peptide is a common strategy to enhance its potency, selectivity, and metabolic stability. The rigid framework of 2-azaspiro[4.5]decane-3-carboxylic acid makes it an excellent candidate for use as a conformationally constrained amino acid analog. nih.gov By incorporating this spirocyclic amino acid into a peptide sequence, the resulting peptidomimetic is forced to adopt a more defined three-dimensional shape.
This conformational restriction is crucial for mimicking the specific bioactive conformation of a natural peptide ligand when it binds to its receptor. Research on conformationally restricted analogues of neurotransmitters like gamma-aminobutyric acid (GABA) has shown that the spatial arrangement of the amino and carboxylic acid groups is critical for biological activity. nih.govresearchgate.net For example, studies using cyclopentane (B165970) and cyclohexane (B81311) amino acid analogues have demonstrated that the distance between these functional groups directly influences their potency and interaction with receptors. nih.gov The fixed orientation of the functional groups in this compound can thus be exploited to design potent and selective ligands for various biological targets. google.com
Exploration as Research Leads for Antimicrobial and Anticancer Investigations (pre-clinical)
Derivatives of azaspiro compounds are actively being investigated for their potential as antimicrobial and anticancer agents in pre-clinical studies. The unique spirocyclic core is seen as a promising starting point for the development of new therapeutic leads.
In anticancer research, various derivatives have shown notable activity. For example, newly synthesized 1-thia-azaspiro[4.5]decane derivatives and their subsequent thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) glycosides have been evaluated against several cancer cell lines. researchgate.net Some of these compounds exhibited moderate to high inhibition of HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal) cancer cells. researchgate.net Similarly, a series of 2,2′‐(1,4‐phenylene)bis(N‐substituted phenylthiazolidine‐4‐amide) derivatives showed promising cytotoxic activity against prostate cancer (PC3) cells. researchgate.net Other related spiro compounds, such as those derived from the endophytic fungus Roussoella sp., have also displayed weak cytotoxic activity against breast cancer (MCF-7) cells. nih.gov
In the realm of antimicrobial research, azaspiro derivatives have shown potential. Certain spiro-thiazolidine derivatives have demonstrated antifungal efficacy against Candida albicans. researchgate.net Additionally, research into other heterocyclic systems, such as 2-phenyl-quinoline-4-carboxylic acid derivatives, has yielded compounds with good antibacterial activity against Staphylococcus aureus. mdpi.com While not directly involving the 2-azaspiro[4.5]decane scaffold, these findings encourage the exploration of spirocyclic compounds in the search for new antimicrobial agents.
Research Findings on Azaspiro Derivatives
| Compound Class | Biological Target | Activity | Reference |
|---|---|---|---|
| 1-Thia-azaspiro[4.5]decane derivatives | HepG-2, PC-3, HCT116 cancer cells | Moderate to high inhibition | researchgate.net |
| Phenylthiazolidine-4-amide derivatives | PC3 prostate cancer cells | Notable cytotoxic potency | researchgate.net |
| Phenylthiazolidine-4-amide derivatives | Candida albicans | Antifungal efficacy (MIC of 312 µg/mL for some compounds) | researchgate.net |
| Pyrenocine A (related spiro compound) | MCF-7 breast cancer cells | Weak cytotoxic activity (IC50 of 27.1 µM) | nih.gov |
Research into Central Nervous System (CNS) Active Agents (e.g., GABA Uptake Inhibition)
The structural similarity of this compound and its derivatives to the neurotransmitter γ-aminobutyric acid (GABA) has prompted research into their potential as CNS-active agents. A key area of investigation is their ability to modulate the GABAergic system, for instance, by inhibiting the reuptake of GABA from the synaptic cleft.
Novel spirocyclic amino acid esters based on the 2-azaspiro[4.5]decane framework have been synthesized and evaluated as conformationally restricted analogues of GABA. nih.gov While these compounds showed no direct activity at GABA-A or GABA-B receptors, they were found to be active as GABA uptake inhibitors. nih.gov This research revealed a distinct structure-activity relationship, where the inhibitory activity was strongly dependent on the length of the N-arylalkyl substituent's alkyl chain and the size of the spirocyclic system itself. nih.gov These findings suggest that the 2-azaspiro[4.5]decane scaffold can be fine-tuned to develop selective inhibitors of GABA transport, which is a therapeutic strategy for certain neurological disorders.
Design and Synthesis of Probe and Tool Compounds for Biological Pathway Elucidation
Beyond their potential as therapeutic leads, derivatives of this compound serve as valuable tool compounds for chemical biology research. The synthesis of a library of derivatives with varied functional groups allows for the creation of molecular probes to investigate and elucidate biological pathways.
These probes can be designed to interact with specific enzymes or receptors, helping to map their function and role in cellular processes. For example, by systematically modifying the substituents on the azaspiro scaffold, researchers can create a set of compounds to probe the binding pocket of a target protein, providing insights into its structure and mechanism of action. The development of synthetic methods to create diverse azaspiro derivatives is crucial for this application. researchgate.netresearchgate.net The use of related azabicyclo[3.1.0]hexane derivatives as biological probes to study cellular processes like apoptosis and cell motility in tumor cells illustrates the potential of such scaffolds in pathway elucidation. mdpi.com The ability to generate these compounds through scalable synthetic routes further enhances their utility as research tools in academic and industrial settings. univ.kiev.uaresearchgate.netuniv.kiev.ua
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Azaspiro[4.5]decane-3-carboxylic acid. frontiersin.org These methods provide detailed insights into the molecule's electronic structure, which governs its reactivity and intermolecular interactions.
Calculations are typically performed on the optimized geometry of the molecule in its neutral and ionic states. researchgate.net By employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), cc-pVTZ), a range of electronic properties can be determined. acs.orggelisim.edu.tr Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Furthermore, conceptual DFT provides a framework for quantifying reactivity through descriptors like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). frontiersin.orgnih.gov These descriptors help in predicting how the molecule will interact with other chemical species. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the most likely sites for electrophilic and nucleophilic attack. frontiersin.org For this compound, the carboxylic acid group and the secondary amine are expected to be the primary centers of reactivity.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These values are representative examples of what would be obtained from DFT calculations and are for illustrative purposes.)
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Electronegativity (χ) | 2.35 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 3.85 | Resistance to change in electron distribution. |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
The flexibility of the spirocyclic system, particularly the cyclohexane (B81311) and piperidine (B6355638) rings, necessitates a thorough exploration of its conformational space. Molecular Dynamics (MD) simulations are a powerful tool for this purpose, allowing the study of the molecule's dynamic behavior over time. mdpi.com
By simulating the molecule in a solvent box (typically water to mimic physiological conditions), MD trajectories can map the accessible conformations and the energy barriers between them. mdpi.com The analysis of these trajectories can reveal the most stable, low-energy conformations of the spiro-fused ring system. rsc.org For this compound, this would involve analyzing the chair and boat-like conformations of the cyclohexane ring and the various puckering states of the piperidine ring.
MD simulations also provide invaluable information on the effect of the solvent on the molecule's structure. The explicit inclusion of solvent molecules allows for the study of hydrogen bonding networks between the carboxylic acid and amine groups with water. mdpi.com The Radial Distribution Function (RDF) can be calculated to quantify the structuring of solvent molecules around the solute, providing insight into hydration shells and their impact on conformational preference.
Table 2: Illustrative Conformational Analysis Data from MD Simulations (Note: Data is hypothetical and for illustrative purposes.)
| Conformational Feature | Dominant Conformer | Population (%) | Key Dihedral Angle(s) |
| Cyclohexane Ring | Chair | 95% | C4-C5-C6-C7 ≈ ±55° |
| Piperidine Ring | Chair | 85% | N2-C3-C10-C7 ≈ ±60° |
| Carboxylic Acid Orientation | Equatorial | 70% | H-C3-C=O ≈ 170° |
Prediction of Intermolecular Interactions and Binding Energetics
For applications in drug design, understanding how this compound interacts with biological targets like proteins is crucial. Computational methods can predict the strength and nature of these interactions. chemrxiv.org
Molecular docking is often the first step, where the molecule is placed into the binding site of a target protein to predict its preferred orientation. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. researchgate.netnih.gov These calculations provide a quantitative estimate of the binding affinity. nih.gov
The total binding free energy can be decomposed into various components, such as van der Waals forces, electrostatic interactions, polar and non-polar solvation energies. researchgate.net This decomposition helps to identify the key amino acid residues in the protein's binding site that contribute most significantly to the interaction and the specific forces (e.g., hydrogen bonds, hydrophobic contacts) that drive binding. Such insights are critical for the rational design of derivatives with improved affinity and selectivity. columbia.edu
In Silico Screening and Virtual Library Design for Novel Derivatives
The scaffold of this compound is an attractive starting point for the design of new bioactive molecules. lifechemicals.com In silico methods facilitate the creation and evaluation of large virtual libraries of derivatives, accelerating the discovery process.
Virtual libraries can be generated by computationally adding a variety of chemical substituents at different positions on the spirocyclic core. These libraries, which can contain thousands or millions of virtual compounds, are then screened against a biological target using high-throughput docking. nih.gov The results are used to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. nih.govfue.edu.eg By correlating the structural features of a set of known active and inactive derivatives with their biological activity, a predictive model is built. researchgate.net This model can then be used to screen new virtual derivatives, predicting their activity without the need for initial docking, and to guide the design of compounds with enhanced properties. The three-dimensional nature of spirocyclic scaffolds makes them particularly interesting for modern drug design, which seeks to move away from flat, aromatic structures. lifechemicals.comchemdiv.com
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. This is particularly relevant for understanding its synthesis, stability, and metabolic pathways. For instance, the intramolecular cyclization of amino acids to form lactams is a process that can be modeled computationally. acs.orgnih.gov
By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. acs.org Calculating the activation energy (the energy barrier that must be overcome for the reaction to occur) provides insight into the reaction rate. acs.org For example, DFT calculations could be used to study the intramolecular cyclization that might occur between the amine and carboxylic acid groups under certain conditions, a reaction analogous to the formation of pyroglutamic acid from glutamine. acs.org Such studies can elucidate the role of catalysts or solvent molecules in the reaction mechanism. nih.govacs.org
Table 3: Illustrative Reaction Barrier Heights for a Hypothetical Intramolecular Cyclization (Note: Values are hypothetical, based on similar computed reactions, and for illustrative purposes.)
| Reaction Pathway | Catalyst | Transition State Energy (kcal/mol) | Reaction Type |
| Uncatalyzed Cyclization | None | 35.2 | Intramolecular Amide Formation |
| Water-Assisted (1 H₂O) | Water | 28.5 | General Acid/Base Catalysis |
| Phosphate-Catalyzed | H₂PO₄⁻ | 21.8 | Specific Acid/Base Catalysis |
Future Directions and Emerging Research Frontiers
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of novel therapeutics based on the 2-azaspiro[4.5]decane scaffold. nih.govresearchgate.net AI, particularly machine learning (ML), offers powerful tools to navigate the vast chemical space and accelerate the design-make-test-analyze cycle. springernature.com
Generative AI models can design new molecules by learning from extensive chemical databases. researchgate.net These models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on datasets of known bioactive compounds to generate novel 2-azaspiro[4.5]decane derivatives with desired physicochemical and pharmacological properties. researchgate.netnih.gov This approach facilitates broad exploration of chemical space for identifying new molecular motifs. springernature.com For lead optimization, AI can perform a more detailed exploration of the chemical neighborhood around a promising lead compound. springernature.com
Furthermore, AI is transforming synthesis planning. nih.gov Retrosynthesis prediction algorithms can propose viable synthetic routes to complex target molecules, including novel 2-azaspiro[4.5]decane analogues. researchgate.netnih.gov These tools analyze reaction databases to suggest step-by-step pathways, significantly reducing the time and resources spent on designing synthetic strategies. preprints.org Forward synthesis prediction models complement this by predicting the products of unknown reactions, helping to identify potential side products and optimize reaction conditions. nih.gov While public reaction databases often lack information on failed reactions, which is a limitation, the integration of AI with robotic platforms is paving the way for fully automated synthesis and testing, accelerating the discovery process. researchgate.netnih.gov
Table 1: Applications of AI/ML in 2-Azaspiro[4.5]decane Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| De Novo Design | Generative models create novel molecular structures with desired properties. researchgate.net | Rapid identification of new lead compounds and scaffold hopping. springernature.com |
| Property Prediction | ML models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov | Early-stage filtering of unpromising candidates, reducing attrition rates. |
| Retrosynthesis Planning | Algorithms suggest synthetic pathways for target molecules. nih.gov | Accelerates the design of efficient and cost-effective syntheses. preprints.org |
| Reaction Outcome Prediction | Models predict the products and yields of chemical reactions. nih.gov | Optimizes reaction conditions and minimizes experimental trial-and-error. |
Exploration of Novel Spirocyclic Architectures and Hybrid Scaffolds
The foundational 2-azaspiro[4.5]decane framework serves as a launchpad for the exploration of more complex and diverse spirocyclic architectures. nih.gov Chemists are actively developing synthetic methods to access novel spirocycles by modifying ring sizes, introducing additional heteroatoms, and altering stereochemical orientations. nih.govnih.gov The synthesis of these complex structures is challenging, often requiring multi-step sequences to construct the key quaternary spirocenter. nih.gov
A particularly promising area is the development of hybrid scaffolds, which combine the 2-azaspiro[4.5]decane motif with other pharmacologically relevant structures. nih.govresearchgate.net For instance, fusing the spirocycle with other ring systems can create molecules with unique three-dimensional shapes that can interact with biological targets in novel ways. This strategy allows for the fine-tuning of a compound's properties and can lead to improved potency, selectivity, and pharmacokinetic profiles. mdpi.com The development of hybrid scaffolds based on natural polymers like gelatin and synthetic polymers has shown promise in tissue engineering, suggesting a translatable approach for creating novel therapeutic agents. mdpi.commdpi.com
Research efforts are focused on creating libraries of diverse spirocyclic scaffolds with multiple points for diversification, which can then be used in high-throughput screening campaigns. nih.gov This modular approach allows for the systematic exploration of the chemical space around the core spirocyclic structure.
Development of Sustainable and Green Chemistry Approaches for Synthesis
The pharmaceutical industry is increasingly focusing on sustainability, driving the adoption of green chemistry principles in drug synthesis. ijpsjournal.commdpi.comeuropeanpharmaceuticalreview.com For the synthesis of 2-azaspiro[4.5]decane and its derivatives, this translates to developing more environmentally friendly and efficient chemical processes. ijpsjournal.com
Key areas of focus in green chemistry include:
Use of Safer Solvents: Replacing hazardous and volatile organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a primary goal. ijpsjournal.com Solvent-free reactions, often assisted by microwave irradiation, represent an even more sustainable approach, reducing waste and energy consumption. ijpsjournal.commdpi.com
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product minimizes waste. youtube.com Cascade reactions, where multiple bond-forming events occur in a single step, are particularly effective in this regard. acs.org
Catalysis: The use of catalytic processes, including biocatalysis (enzymes) and metal catalysis, can replace stoichiometric reagents, leading to milder reaction conditions, higher selectivity, and reduced waste streams. youtube.com For example, Au/Pd relay catalysis has been used to create oxa-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources rather than petrochemicals is a long-term goal for sustainable pharmaceutical manufacturing. youtube.com
These green approaches not only reduce the environmental impact but can also lead to more cost-effective and safer manufacturing processes. mdpi.com
Table 2: Green Chemistry Strategies for Spirocycle Synthesis
| Strategy | Description | Example |
|---|---|---|
| Alternative Solvents | Utilizing environmentally benign solvents like water or supercritical CO₂. ijpsjournal.com | A mild cyclization process for a related spiro compound was achieved in water. bris.ac.uk |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions and reduce solvent use. mdpi.com | Microwave-assisted synthesis of paracetamol achieved high yield in minutes without organic solvents. ijpsjournal.com |
| Catalysis | Employing small amounts of catalysts instead of stoichiometric reagents. | A Pd(0)/Au(I) relay catalysis strategy was used to synthesize furan-containing spirocycles. researchgate.net |
| Flow Chemistry | Performing reactions in continuous-flow reactors for better control and safety. beilstein-journals.org | Continuous-flow technology has been used to safely handle potentially explosive azide (B81097) chemistry. beilstein-journals.org |
Expanding the Biological Target Space for 2-Azaspiro[4.5]decane Derivatives
While derivatives of azaspiro[4.5]decanes have shown activity at targets like the sigma-1 receptor, a significant future direction is the expansion of their application to a wider range of biological targets. nih.govnih.govresearchgate.net The unique conformational constraint of the spirocyclic scaffold makes it an ideal starting point for designing ligands for challenging targets that have been difficult to address with more conventional, flexible molecules. nih.gov
Potential new target classes for 2-azaspiro[4.5]decane derivatives include:
Protein-Protein Interactions (PPIs): The rigid, three-dimensional nature of spirocycles is well-suited for mimicking key structural motifs (like alpha-helices or beta-turns) at the interface of two proteins, making them promising candidates for developing PPI inhibitors.
Enzymes: The scaffold can be elaborated to present functional groups in a precise orientation to fit into the active sites of enzymes, such as proteases or kinases. For example, derivatives like (S)-2-azaspiro[4.5]decane-3-carboxylate have been investigated as components of dipeptidyl inhibitors for the SARS-CoV-2 main protease. biorxiv.org
Ion Channels and Transporters: The defined structure can be used to design selective blockers or modulators for specific ion channels or transporter proteins.
Nucleic Acid Complexes: There is potential to design spirocyclic molecules that can recognize and bind to specific DNA or RNA structures, offering new therapeutic avenues. nih.gov
Systematic screening of 2-azaspiro[4.5]decane-based libraries against diverse biological targets will be crucial for uncovering new therapeutic opportunities and validating the potential of this scaffold beyond its current applications.
High-Throughput Synthesis and Screening Methodologies for Rapid Discovery
To efficiently explore the vast chemical space accessible from the 2-azaspiro[4.5]decane core, high-throughput synthesis and screening (HTS) methodologies are essential. ewadirect.com These technologies enable the rapid generation and biological evaluation of large libraries of compounds, significantly accelerating the pace of drug discovery. ewadirect.com
High-Throughput Synthesis: The development of robust and parallel synthesis methods is critical. nih.gov This involves creating synthetic routes that are amenable to automation and allow for the introduction of diverse chemical functionalities at specific points on the spirocyclic scaffold. By preparing a core intermediate like 2-azaspiro[4.5]decane-3-carboxylic acid, chemists can then generate a library of final compounds through parallel amide bond couplings or other functionalization reactions. The goal is to move towards fully autonomous synthesis platforms that can design, execute, and analyze reactions with minimal human intervention. chemrxiv.org
High-Throughput Screening: Once synthesized, these compound libraries can be rapidly tested for activity against a wide array of biological targets using HTS techniques. ewadirect.com These methods allow for the simultaneous testing of thousands of compounds in miniaturized formats. nih.gov The combination of high-throughput synthesis and screening creates a powerful engine for discovery, enabling researchers to quickly identify "hits" from a library, which can then be advanced into lead optimization programs. nih.govrsc.org
The integration of these high-throughput approaches will be instrumental in systematically mapping the structure-activity relationships for the 2-azaspiro[4.5]decane scaffold and rapidly identifying promising new drug candidates. nih.gov
Q & A
Q. What gaps exist in the current understanding of this compound’s mechanism of action, and how can they be addressed?
- Methodological Answer :
- Target Identification : Use CRISPR-Cas9 screens to identify novel protein targets .
- In Vivo Studies : Conduct pharmacokinetic profiling in rodent models to assess bioavailability and toxicity .
- Multi-Omics Integration : Combine transcriptomics and metabolomics to map pathway interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
